molecular formula C8H6IN3O2S B12609009 Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate CAS No. 917910-88-4

Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B12609009
CAS No.: 917910-88-4
M. Wt: 335.12 g/mol
InChI Key: UXTRVWFLPGUINS-UHFFFAOYSA-N
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Description

Chemical Significance of Methyl 2-(4-Iodo-1H-Pyrazol-1-yl)-1,3-Thiazole-5-Carboxylate in Heterocyclic Chemistry

The compound’s molecular architecture—featuring a thiazole core substituted with a pyrazole ring, an iodine atom at the pyrazole’s 4-position, and a methyl ester at the thiazole’s 5-position—confers unique electronic and steric properties. The thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms, contributes to aromatic stability and π-π stacking interactions, while the pyrazole moiety introduces additional hydrogen-bonding capabilities through its nitrogen atoms. The iodine substituent enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings for further functionalization.

This hybrid structure aligns with modern drug design paradigms emphasizing multitarget engagement. For instance, thiazole-pyrazole hybrids have demonstrated synergistic effects in antimicrobial and anticancer contexts by simultaneously inhibiting bacterial FabH enzymes and disrupting cancer cell proliferation pathways. The methyl ester group further enhances metabolic stability, a critical factor in pharmacokinetic optimization.

Table 1: Key Synthetic Methods for Thiazole-Pyrazole Hybrids

Method Substrates Conditions Yield (%) Reference
Hantzsch Thiazole Thioamide + Phenacyl Bromide Ethanol, Reflux, 2h 65–80
(3+2) Cyclization Chalcone + Thiosemicarbazide Acetic Acid, Reflux, 6h 70–85
Suzuki Coupling Iodo-pyrazole + Boronic Acid Pd Catalyst, Base, 80°C 50–65

Historical Development of Thiazole-Pyrazole Hybrid Compounds

The convergence of thiazole and pyrazole chemistry began in the mid-20th century with the isolation of natural products like bacitracin (containing thiazole) and the synthesis of pyrazole-based analgesics. However, deliberate hybridization emerged in the 1990s as combinatorial chemistry gained traction. Early efforts focused on merging thiazole’s antimicrobial properties with pyrazole’s anti-inflammatory effects, yielding compounds like 4-(4-chlorophenyl)-2-pyrazolylthiazole, which showed dual activity against Staphylococcus aureus and cyclooxygenase-2.

A pivotal advancement was the adaptation of the Hantzsch thiazole synthesis to incorporate prefunctionalized pyrazole intermediates. For example, Abdel-Wahab’s 2024 work demonstrated that reacting pyrazoline N-thioamides with phenacyl bromides under reflux conditions efficiently produces thiazole-pyrazoline hybrids with yields exceeding 80%. This methodology addressed prior challenges in regioselectivity and scalability, enabling broader exploration of structure-activity relationships.

Research Objectives and Knowledge Gaps

Despite progress, critical questions persist:

  • Mechanistic Uncertainty : The exact role of the iodine atom in modulating biological activity remains unclear. While it facilitates synthetic diversification, its electronic effects on thiazole-pyrazole conjugation require computational modeling.
  • Synthetic Optimization : Current methods, such as Hantzsch cyclization, suffer from variable yields (50–85%) depending on substituent electronic profiles. Developing catalytic asymmetric variants could enhance enantioselectivity for chiral analogs.
  • Target Identification : Most studies screen hybrids against broad phenotypic assays (e.g., antimicrobial disk diffusion). Prioritizing target-driven approaches—such as kinase or protease inhibition assays—would clarify mechanistic pathways.

Future research should prioritize crystallographic studies to resolve binding modes and machine learning-driven design to predict optimal substitution patterns. Bridging these gaps will unlock the full therapeutic potential of this compound and its analogs.

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Properties

CAS No.

917910-88-4

Molecular Formula

C8H6IN3O2S

Molecular Weight

335.12 g/mol

IUPAC Name

methyl 2-(4-iodopyrazol-1-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H6IN3O2S/c1-14-7(13)6-3-10-8(15-6)12-4-5(9)2-11-12/h2-4H,1H3

InChI Key

UXTRVWFLPGUINS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)N2C=C(C=N2)I

Origin of Product

United States

Preparation Methods

Continuous Flow Synthesis

Continuous flow reactors can be employed to enhance efficiency by allowing for real-time monitoring and control over reaction conditions, leading to improved yields.

Purification Techniques

Purification techniques such as recrystallization and chromatography are essential in ensuring the final product's purity meets required standards for research and pharmaceutical applications.

Analysis of Chemical Reactions

This compound can undergo various chemical reactions due to its functional groups:

Substitution Reactions

The iodine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.

Oxidation and Reduction

The compound can also participate in oxidation or reduction reactions to yield different derivatives depending on the reagents used.

Coupling Reactions

It is capable of undergoing coupling reactions (e.g., Suzuki or Heck coupling) to form more complex molecules.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: Researchers use it to study the biological activities of pyrazole and thiazole derivatives, including their antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Structural Analogs

The target compound belongs to a class of thiazole-pyrazole hybrids. Key analogs include:

Compound Name Substituents on Pyrazole/Thiazole Molecular Weight (g/mol) Key Features Reference
Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate (Target) 4-Iodo (pyrazole), methyl ester (thiazole) ~335* Heavy halogen (I), compact ester group -
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 4-Cl, 4-F (pyrazole), ethyl ester Not reported Bulky aryl substituents, dual halogenation
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate 5-Amino (pyrazole), benzothiazole 302.35 Amino group enhances polarity; fused benzothiazole system
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate Phenoxyacetamido (thiazole) 320.40 Amide linkage introduces hydrogen-bonding capability
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) 4-Bromo (thiazole), triazole-benzodiazole Not reported Triazole spacer, bromine substituent

*Calculated based on formula C₈H₆IN₃O₂S.

Key Structural Differences:
  • Halogen Effects : The target’s iodine atom (van der Waals radius: 1.98 Å) introduces steric bulk and polarizability compared to smaller halogens (e.g., Br: 1.85 Å in 9c ). This may enhance hydrophobic interactions in biological systems.
  • Aromatic Systems : Compounds with fused rings (e.g., benzothiazole in ) exhibit extended conjugation, altering electronic properties.

Physicochemical Properties

Property Target Compound Ethyl 5-Amino Analog Phenoxyacetamido Derivative
Molecular Weight ~335 302.35 320.40
Solubility (Predicted) Moderate in DMSO High (due to amino group) Low (bulky amide)
Stability Iodine may reduce thermal stability Stable under acidic conditions Sensitive to hydrolysis
  • Melting Points : While data for the target is unavailable, analogs like 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid melt at 136°C , suggesting that iodine’s bulk may lower the target’s melting point.

Spectroscopic Data

  • IR Spectroscopy : The target’s ester C=O stretch (~1700 cm⁻¹) aligns with . Thiazole ring vibrations (∼1600 cm⁻¹) and N-H stretches (pyrazole) would differ from triazole-containing analogs .
  • NMR : The pyrazole proton in the target is deshielded by iodine’s electronegativity, contrasting with electron-donating groups (e.g., -OCH₃ in 9e ).

Biological Activity

Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a pyrazole moiety, characterized by the following structural formula:

  • Molecular Formula : C8_8H6_6IN3_3O2_2S
  • Molecular Weight : 335.12 g/mol

The presence of iodine at the 4-position of the pyrazole and a methyl ester group at the 5-position of the thiazole contributes to its unique reactivity and potential bioactivity .

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structural characteristics have shown promising antimicrobial effects against various pathogens. For instance, thiazole-pyrazole hybrids have been documented to possess significant antibacterial properties .
  • Antitumor Activity : Pyrazole derivatives are recognized for their antitumor potential, particularly in inhibiting cancer cell proliferation. Studies indicate that compounds in this class can effectively target specific cancer-related enzymes .

Table 1: Comparative Biological Activities of Thiazole-Pyrazole Derivatives

Compound NameBiological ActivityReference
Methyl 2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazoleAntimicrobial
4-Iodo-1-methyl-1H-pyrazol-5-aminesAntitumor
Methyl 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazoleAntimicrobial and Antitumor

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its antitumor and antimicrobial effects. For example, pyrazoles have been shown to inhibit BRAF(V600E) and EGFR, both significant in cancer progression .

Case Studies and Research Findings

Several studies highlight the effectiveness of related compounds in clinical settings:

  • Anticancer Properties : A study tested various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .
  • Antimicrobial Efficacy : Research demonstrated that thiazole-pyrazole hybrids displayed potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

Table 2: Summary of Case Studies on Pyrazole Derivatives

Study FocusFindingsReference
Breast Cancer TreatmentSynergistic effect with doxorubicin
Antimicrobial ActivityEffective against S. aureus and E. coli

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